molecular formula C11H14N2 B14161551 N-(cinnamylideneamino)-N-methylmethanamine CAS No. 13466-39-2

N-(cinnamylideneamino)-N-methylmethanamine

Katalognummer: B14161551
CAS-Nummer: 13466-39-2
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: WUBUQVFPZNEPKG-LWGDNYCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 5358054” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 5358054” involves multiple steps, including the use of specific reagents and reaction conditions. One common method involves the use of a Friedel-Craft reaction, followed by amidation, reduction, and a tert-butyloxycarbonyl protection reaction . These steps are crucial in obtaining the desired chemical structure with high purity and yield.

Industrial Production Methods

In industrial settings, the production of “CID 5358054” is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process typically involves the use of large-scale reactors and precise control of temperature, pressure, and reagent concentrations to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 5358054” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

The compound “CID 5358054” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which “CID 5358054” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other biomolecules, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “CID 5358054” include other chemical entities with related structures and properties. These compounds can be identified using databases like PubChem, which provide information on structurally similar molecules .

Uniqueness

What sets “CID 5358054” apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

13466-39-2

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

N-methyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanamine

InChI

InChI=1S/C11H14N2/c1-13(2)12-10-6-9-11-7-4-3-5-8-11/h3-10H,1-2H3/b9-6+,12-10+

InChI-Schlüssel

WUBUQVFPZNEPKG-LWGDNYCUSA-N

Isomerische SMILES

CN(C)/N=C/C=C/C1=CC=CC=C1

Kanonische SMILES

CN(C)N=CC=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.